molecular formula C25H26N4O4S B2855033 N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896291-11-5

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2855033
CAS No.: 896291-11-5
M. Wt: 478.57
InChI Key: MCZDCFXYBQEUEJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure suggests a complex interaction with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H26N4O4S
  • Molecular Weight : 478.57 g/mol

Structural Representation

PropertyValue
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Purity95%

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation and migration by targeting focal adhesion kinase (FAK), a protein often overexpressed in various cancers including mesothelioma .

Key Findings :

  • IC50 Values : Some related compounds have demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
  • Mechanism of Action : The inhibition of FAK phosphorylation was linked to the antiproliferative effects observed in treated cells.

Cytotoxicity Evaluation

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The MTT assay was employed to determine cell viability post-treatment.

Cell LineIC50 (μM)
HeLa29
MCF-773

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for targeted cancer therapies.

Case Studies and Research Findings

  • Study on Imidazo Compounds :
    • A study focused on imidazo[1,2-b]pyridazine derivatives reported their ability to inhibit FAK and enhance the efficacy of existing chemotherapeutics like gemcitabine through modulation of nucleoside transporters .
  • Thiadiazole Derivatives :
    • Research on thiadiazole derivatives revealed enhanced lipophilicity and tissue permeability due to structural modifications similar to those in this compound. This characteristic is crucial for improving bioavailability and therapeutic effectiveness against tumors .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-29-23(27-20)10-11-25(28-29)34-16-24(30)26-13-12-17-4-9-21(32-2)22(14-17)33-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDCFXYBQEUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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